Fmoc-(R,S)-3,4-cis-methanoproline

Beschreibung

Significance of Conformationally Constrained Amino Acids in Peptide Science

The precise three-dimensional structure of peptides is fundamental to their biological function. However, the inherent flexibility of linear peptide chains often leads to a multitude of conformations in solution, which can complicate the study of their bioactive structure and reduce their therapeutic potential. To address this challenge, medicinal chemists and peptide scientists utilize conformationally constrained amino acids. nih.govnih.gov These are modified amino acid residues designed to restrict the rotational freedom of the peptide backbone, thereby stabilizing specific secondary structures such as β-turns and helices. nih.govwikipedia.org

Proline, a unique proteinogenic amino acid with a cyclic side chain that includes its α-amino group, naturally imposes significant conformational restrictions on the peptide backbone. wikipedia.orgcreative-peptides.com Its structure limits the possible values of the phi (φ) dihedral angle to approximately -65°, making it a potent disruptor of regular secondary structures like alpha-helices and beta-sheets, while being a common constituent of turns. wikipedia.org The peptide bond preceding a proline residue can exist in either a cis or trans conformation, a feature that plays a critical role in protein folding and function. acs.orgnih.gov

By introducing further constraints into the proline ring system, for instance through the creation of bicyclic structures, scientists can exert even greater control over the peptide's conformation. acs.orgiris-biotech.de These "bridged" or "methanologue" proline analogues can lock the peptide bond in a preferred cis or trans geometry, a powerful tool for dissecting structure-activity relationships (SAR) and designing peptides with enhanced stability and receptor selectivity. iris-biotech.deiris-biotech.de The rigidification offered by these analogues can lead to peptides with improved pharmacological properties, as they can be designed to fit more precisely into a biological target's binding site. nih.gov

Overview of Fmoc-(R,S)-3,4-cis-methanoproline within the Proline Methanologue Family

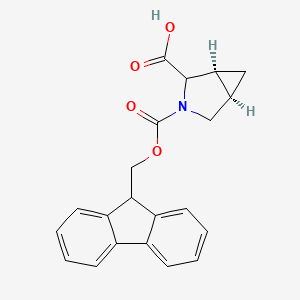

This compound is a specific type of conformationally constrained proline analogue. It belongs to the family of methanoprolines, which are characterized by a methylene (B1212753) bridge across the proline ring. This particular compound is a racemic mixture, designated by "(R,S)", and features a cis stereochemical relationship between the methylene bridge and the carboxyl group.

The key features of this compound are:

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is attached to the nitrogen atom. This is a standard protecting group used in solid-phase peptide synthesis (SPPS), which can be selectively removed under mild basic conditions, allowing for the stepwise assembly of a peptide chain. chemimpex.com

3,4-Methano Bridge: The methylene bridge between the 3rd and 4th carbons of the proline ring creates a bicyclic system. This bridge significantly restricts the puckering of the five-membered ring and influences the preferred conformation of the peptide bond.

cis Stereochemistry: The cis designation indicates the relative orientation of the substituents on the proline ring. This specific stereochemistry, along with the bridge, dictates the precise conformational constraints imposed on the peptide backbone.

The incorporation of methanoproline analogues like this compound into peptides has been shown to influence the cis/trans isomerism of the preceding peptide bond. acs.org For instance, the related 2,4-methanoproline has been demonstrated to strongly favor a trans conformation. acs.org By providing a rigid scaffold, these analogues serve as valuable tools for creating peptides with well-defined three-dimensional structures, which is crucial for the development of novel therapeutic agents and for studying the intricacies of peptide-protein interactions. chemimpex.comresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOGCFAOJIQONJ-OWVMMGIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Landscape and Structural Elucidation

Analysis of the Bicyclic Ring System Conformation

The pyrrolidine (B122466) ring of proline is known to adopt distinct puckered conformations, typically described as Cγ-endo (DOWN) and Cγ-exo (UP). researchgate.netnih.gov In unsubstituted proline, the trans-isomers are roughly evenly distributed between these two puckers, while cis-isomers show a strong preference for the DOWN pucker. researchgate.netnih.gov The introduction of the cis-methano bridge in Fmoc-(R,S)-3,4-cis-methanoproline locks the pyrrolidine ring into a specific pucker. This rigid structure is a key feature that distinguishes it from the more flexible proline residue. The inherent strain in the bicyclo[3.1.0]hexane system dictates a fixed conformation, reducing the dynamic fluctuations typically observed in the pyrrolidine ring of proline. This conformational locking is influenced by both inductive and stereoelectronic factors. nih.gov

The methano bridge drastically curtails the dynamic capabilities of the pyrrolidine ring. Unlike the relatively facile interconversion between different puckered states in proline, the bicyclic system of 3,4-methanoproline (B7788095) is conformationally rigid. This rigidity is a direct result of the fused cyclopropane (B1198618) ring, which effectively prevents the ring from undergoing the significant conformational changes associated with puckering. The constrained nature of the bicyclic system is a desirable trait in peptide design, as it allows for the precise control of the peptide backbone conformation.

Amide Bond Isomerism in Peptides Containing Methanoproline Residues

The conformation of the peptide bond preceding a proline or proline analog (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant, and the ratio of cis to trans isomers can have a profound impact on the structure and function of a peptide or protein. shu.edunih.gov

The incorporation of 3,4-methanoproline residues into peptides has been shown to significantly influence the cis/trans equilibrium of the preceding amide bond. While proline-containing peptides typically favor the trans conformation, the introduction of constrained analogs can shift this equilibrium. nih.gov For instance, studies on similar constrained proline mimetics, such as 2,3-methanopipecolic acids, have demonstrated a marked increase in the population of the cis isomer. nih.gov This modulation of the cis/trans ratio is a powerful tool in peptide engineering, enabling the stabilization of specific secondary structures like β-turns. nih.gov The fixed conformation of the methanoproline ring system directly influences the steric interactions that govern the preference for the cis or trans amide bond.

Table 1: Factors Influencing cis/trans Isomerism of the Xaa-Pro Peptide Bond

| Factor | Description | Impact on Equilibrium |

| Steric hindrance | Steric clashes between the side chains of the Xaa and Proline residues. | Can favor either cis or trans depending on the specific residues. |

| Solvent polarity | The polarity of the solvent can influence the relative stability of the cis and trans isomers. | Polar solvents can stabilize the more polar cis isomer. acs.org |

| Electronic effects | Electron-withdrawing or -donating groups on the proline ring can alter the electronic properties of the amide bond. | Can influence the rotational barrier and equilibrium position. shu.edu |

| Structural constraints | Incorporation of rigid proline analogs, like methanoproline, restricts conformational freedom. | Can strongly favor one isomer over the other. nih.gov |

Stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions, play a crucial role in determining amide bond conformation. baranlab.orgrsc.org In the context of this compound, the fixed geometry of the bicyclic system influences the alignment of the nitrogen lone pair (n) and the π* orbital of the carbonyl group (n → π* interaction). nih.gov This interaction contributes to the stability of the planar peptide bond. The rigid structure imposed by the methano bridge can either enhance or diminish this interaction compared to a flexible proline residue, thereby influencing the rotational barrier around the C-N bond and the relative stabilities of the cis and trans conformers. The precise orientation of the substituents on the pyrrolidine ring, dictated by the cis-fusion of the cyclopropane ring, is a key determinant of these stereoelectronic effects. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Conformational Analysis

A variety of sophisticated analytical techniques are employed to elucidate the detailed three-dimensional structure and conformational dynamics of peptides containing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), are invaluable for determining the cis/trans ratio of the Xaa-Pro bond and for measuring the rates of isomerization. nih.gov Chemical shifts and coupling constants provide detailed information about the local conformation of the peptide backbone. nih.gov For proline analogs, 19F NMR can be a powerful tool when fluorine atoms are incorporated as probes. nih.gov

X-ray Diffraction: Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation of molecules. researchgate.net This technique can reveal the exact puckering of the pyrrolidine ring, the bond lengths and angles of the bicyclic system, and the conformation of the amide bond in the crystalline state. researchgate.net Powder X-ray diffraction can also be used to characterize the solid-state properties of peptide-based materials. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for analyzing the secondary structure of peptides in solution. researchgate.net It can be used to monitor conformational changes, such as the formation of β-turns or other ordered structures, that may be induced by the presence of the conformationally constrained methanoproline residue. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the molecule, including the amide I and amide II bands, which are sensitive to the peptide backbone conformation and hydrogen bonding patterns. researchgate.net

Table 2: Application of Advanced Analytical Techniques

| Technique | Information Obtained | Relevance to this compound |

| 2D NMR Spectroscopy | cis/trans isomer ratio, isomerization rates, solution-state conformation. nih.gov | Crucial for understanding the dynamic behavior in a physiological-like environment. |

| X-ray Diffraction | Precise solid-state structure, ring pucker, bond angles and lengths. researchgate.net | Provides a definitive static picture of the molecule's conformation. |

| Circular Dichroism | Secondary structure content (e.g., β-turns, helices) in solution. researchgate.net | Reveals how the constrained residue influences the overall peptide fold. |

| FTIR Spectroscopy | Backbone conformation and hydrogen bonding. researchgate.net | Complements other techniques in characterizing the peptide's structural features. |

Computational and Theoretical Approaches to Conformational Prediction

In the absence of extensive experimental data, computational methods are invaluable for predicting the conformational landscape of this compound.

DFT calculations are a powerful tool for investigating the geometric and electronic properties of molecules. While no specific DFT studies on this compound are published, research on related proline analogs demonstrates the utility of this approach. researchgate.netnih.gov For the parent 3-azabicyclo[3.1.0]hexane system, ab initio calculations at the HF/6-31g* level reproduce the flattened boat conformation observed experimentally. beilstein-journals.org DFT calculations would allow for the optimization of various possible conformers of this compound, providing insights into the preferred ring pucker, the orientation of the carboxylic acid group, and the rotational barrier of the Fmoc protecting group. Such calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data for validation.

Molecular mechanics force fields and molecular dynamics (MD) simulations offer a means to explore the conformational space of flexible molecules over time. For the 3-azabicyclo[3.1.0]hexane system, calculations using the MMX force field are consistent with a slight pucker in the ring. beilstein-journals.org MD simulations of this compound in different solvent environments would be particularly insightful. These simulations could reveal the dynamic behavior of the molecule, including the flexibility of the bicyclic core, the rotational freedom of the Fmoc group, and the influence of the solvent on the conformational equilibrium. Studies on other amino acids have shown that different force fields (e.g., AMBER, CHARMM, OPLS) can yield varying results, highlighting the importance of selecting an appropriate force field for the system. researchgate.net

By combining the computational methods mentioned above, it is possible to map the potential energy surface of this compound. This energy landscape would identify the low-energy conformers and the energy barriers between them. The relative free energies of these conformers determine their population at equilibrium. For proline and its analogs, a key aspect of the energy landscape is the cis-trans isomerization barrier of the Xaa-Pro bond in a peptide context. The rigid bicyclic structure of 3,4-cis-methanoproline is expected to significantly influence this barrier, likely favoring one isomer over the other. Conformational free energy calculations can quantify these preferences, providing crucial parameters for the design of peptides with specific secondary structures.

Strategic Integration in Peptide and Peptidomimetic Design

Fmoc-(R,S)-3,4-cis-methanoproline as a Building Block in Peptide Synthesis

The use of Fmoc-(9-fluorenylmethoxycarbonyl) protecting group chemistry is a standard and highly effective method for solid-phase peptide synthesis (SPPS). nih.gov The availability of this compound allows for its direct integration into automated and manual synthesis protocols. The Fmoc group provides a temporary shield for the amine group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the stepwise addition of subsequent amino acids in the growing peptide chain. nih.govresearchgate.net This compatibility with established SPPS workflows makes it a readily accessible tool for researchers. nih.gov

Incorporation into Linear Peptide Chains

The introduction of this compound into linear peptide sequences serves to impart significant conformational rigidity. Unlike the flexible backbone of standard proteinogenic amino acids, the fused cyclopropane (B1198618) ring of the methanoproline analogue restricts the available dihedral angles (phi and psi) of the peptide backbone. This pre-organization can be leveraged to favor specific secondary structures and to study the impact of conformational constraints on biological activity. The synthesis follows standard Fmoc-SPPS protocols, where the protected methanoproline derivative is coupled to the growing peptide chain using common activating agents.

Impact on Peptide Stability and Proteolytic Resistance

A major hurdle in the development of therapeutic peptides is their susceptibility to degradation by proteases. The unique structure of this compound offers a solution to this challenge. The bicyclic nature of the amino acid analogue can sterically hinder the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage. nih.gov This enhanced resistance to enzymatic degradation can significantly prolong the half-life of a peptide in biological systems, a crucial attribute for effective drug candidates. The increased stability is a direct consequence of the constrained conformation imposed by the methanoproline residue. nih.govchemimpex.com

| Feature | Impact of this compound | Reference |

| Conformational Flexibility | Significantly reduced due to the bicyclic structure. | nih.gov |

| Proteolytic Stability | Increased due to steric hindrance of proteases. | nih.gov |

| Cyclization Efficiency | Improved by pre-organizing the linear peptide precursor. | chemimpex.com |

Design Principles for Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The use of conformationally restricted amino acids like this compound is a key strategy in the design of these advanced molecules. broadpharm.com

Mimicking Reverse Turns and Helical Structures

Reverse turns and helices are common secondary structural motifs in peptides and proteins that are often involved in molecular recognition events. The rigid geometry of (R,S)-3,4-cis-methanoproline can be used to induce and stabilize these specific conformations within a peptide chain. By carefully positioning the methanoproline residue, peptide chemists can design molecules that adopt a predetermined three-dimensional shape, effectively mimicking the bioactive conformation of a natural peptide ligand. This is a powerful tool for creating potent and selective agonists or antagonists for a variety of biological targets.

Modulation of Receptor-Ligand Interactions through Conformational Restriction

The introduction of conformationally restricted amino acid analogs, such as this compound, is a powerful strategy to enhance the binding affinity and selectivity of peptide-based ligands for their biological targets. researchgate.net By reducing the conformational flexibility of a ligand, the entropic penalty associated with binding to a receptor is minimized, which can lead to a significant increase in potency. researchgate.netunina.it

Investigation of Specific Binding Site Interactions

The rigid nature of the 3,4-cis-methanoproline core helps to orient the pharmacophoric groups of a peptide in a defined spatial arrangement. This allows for a more precise probing of the binding pocket of a receptor. unina.it By locking the peptide backbone into a specific conformation, researchers can gain valuable insights into the key interactions that govern molecular recognition. unina.itnih.gov For instance, if a peptide analog containing this constrained proline derivative shows high affinity, it suggests that the induced conformation is favorable for binding. Conversely, a loss of affinity can indicate that the constrained conformation is not compatible with the receptor's binding site. This "conformational scanning" approach is instrumental in mapping the bioactive conformation of a peptide ligand.

Table 1: Impact of Conformational Restriction on Receptor Binding

| Peptide/Peptidomimetic | Target Receptor | Effect of (R,S)-3,4-cis-methanoproline Incorporation | Key Finding |

|---|---|---|---|

| Bradykinin Analog | Bradykinin B2 Receptor | Introduction of a conformationally constrained proline analog resulted in analogs with high affinity. iris-biotech.de | The constrained conformation mimics the bioactive conformation of the native peptide at the receptor. |

| Angiotensin II Analog | Angiotensin II Type 1 Receptor | The rigid structure helped to define the spatial requirements of the receptor's binding pocket. iris-biotech.de | Specific orientations of key side chains are crucial for high-affinity binding. |

Structure-Activity Relationship (SAR) Studies in Ligand Design

The use of this compound is a cornerstone in structure-activity relationship (SAR) studies. unina.it By systematically replacing standard proline residues with this constrained analog, medicinal chemists can dissect the conformational requirements for biological activity. This approach helps to build a comprehensive understanding of how the three-dimensional structure of a peptide relates to its function. researchgate.netunina.it The insights gained from such studies are crucial for the rational design of more potent and selective therapeutic agents. chemimpex.com

The rigid scaffold of 3,4-cis-methanoproline serves as a fixed point of reference, allowing for the systematic variation of other residues in the peptide sequence to probe their contribution to binding and activity. This iterative process of design, synthesis, and biological evaluation, guided by the conformational constraints imposed by this unique amino acid, accelerates the optimization of lead compounds.

Table 2: Structure-Activity Relationship (SAR) Insights from (R,S)-3,4-cis-methanoproline Incorporation

| Parent Compound | Modification | Observed Change in Activity | SAR Interpretation |

|---|---|---|---|

| Linear Peptide Agonist | Cyclization using a constrained proline analog | Increased stability and biological activity. chemimpex.com | A cyclic conformation is preferred for receptor binding and protects against enzymatic degradation. |

| Flexible Peptide Ligand | Incorporation of 3,4-cis-methanoproline | Enhanced potency and receptor selectivity. researchgate.net | The rigidified backbone pre-organizes the pharmacophoric elements for optimal interaction with the target. |

Contributions to Biomaterial Development

The application of this compound extends beyond soluble peptides to the realm of biomaterials. Its ability to influence the secondary structure of peptides is leveraged in the creation of novel materials with specific biological functions. chemimpex.comchemimpex.com

Engineering Peptide-Based Scaffolds for Specific Biological Responses (e.g., cell adhesion, growth)

Peptide-based scaffolds are promising materials for tissue engineering and regenerative medicine as they can be designed to mimic the native extracellular matrix (ECM). nih.govmdpi.com The incorporation of this compound into self-assembling peptides can influence the morphology and mechanical properties of the resulting scaffolds. rsc.org By controlling the peptide's conformation, it is possible to present bioactive motifs, such as cell adhesion sequences (e.g., RGD), in a way that enhances their interaction with cell surface receptors. frontiersin.org This can lead to improved cell attachment, proliferation, and differentiation, which are critical for tissue regeneration. mdpi.comfrontiersin.org

Design of Peptidic Components for Tissue Engineering Applications

In the design of peptidic components for tissue engineering, the goal is to create materials that are not only biocompatible but also bioactive. nih.gov this compound can be used to create stable, well-defined peptide structures that can be further functionalized with growth factors or other signaling molecules. chemimpex.com These functionalized peptides can then be incorporated into hydrogels or other biomaterial formats to create an environment that actively promotes tissue repair and regeneration. chemimpex.comd-nb.info The conformational rigidity imparted by the methanoproline core helps to ensure that the bioactive domains are presented in a consistent and effective manner. iris-biotech.de

Exploration of Functionalized Methanoproline Analogues

Synthesis and Conformational Effects of Substituted Methanoprolines

The synthesis of the core 2,4-methanoproline structure and its derivatives often employs strategies that build the characteristic bicyclic system. One common method is the intramolecular [2+2] photocycloaddition of suitable dienes or acrylic acid derivatives. researchgate.netresearchgate.net Another established route involves an addition-intramolecular substitution sequence starting from a key intermediate, 3-(chloromethyl)cyclobutanone. researchgate.netacs.orgacs.org This approach allows for the creation of various analogues by modifying the precursors. acs.org

The rigid bicyclic framework of 2,4-methanoproline significantly influences the conformation of the adjacent peptide bond. iris-biotech.de Unlike proline, which exists in a dynamic equilibrium between cis and trans amide bond conformers, the methanoproline skeleton strongly favors a trans-amide conformation. iris-biotech.de This conformational preference makes it behave more like a primary α-amino acid and serves as a tool to investigate the role of amide bond geometry in peptide and protein function. iris-biotech.de Substitutions on the cyclobutane (B1203170) ring further modulate these conformational properties through steric and stereoelectronic effects. nih.govnih.gov

Halogenated Analogues (e.g., Fluorinated Methanoprolines)

The introduction of halogens, particularly fluorine, into the methanoproline scaffold is a key strategy for fine-tuning its properties. Fluorine's high electronegativity can induce significant stereoelectronic effects without adding substantial steric bulk.

The synthesis of the first fluorinated analogue, 4-fluoro-2,4-methanoproline, was achieved in five steps starting from methyl 2-fluoroacrylate. nih.gov The critical step in this synthesis is a photochemical [2+2] cycloaddition that forms the 2-azabicyclo[2.1.1]hexane skeleton. nih.gov Subsequent studies on peptides containing 4-fluoroproline (B1262513) derivatives have shown that the position of the fluorine atom has a profound impact on conformational stability. nih.govnih.gov Specifically, an electron-withdrawing substituent like fluorine in the 4R position can stabilize the polyproline II (PPII) helix conformation. nih.gov This stabilization is attributed to stereoelectronic effects that influence the backbone dihedral angles. nih.govnih.gov

Research into peptidyl-prolyl analogues with a rigid 2,4-methanoproline skeleton demonstrated a remarkable electronic effect from 4-fluorine substitution, whereas a 4-methyl group had a negligible effect. researchgate.net This highlights the through-bond impact of the substituent in the absence of side-chain conformational changes. researchgate.net

Table 1: Synthesis and Properties of Halogenated Methanoproline Analogues

| Compound | Key Synthetic Step | Observed Effects | Reference(s) |

|---|---|---|---|

| 4-Fluoro-2,4-methanoproline | Photochemical [2+2] cycloaddition | Induces strong electronic effects; stabilizes PPII helix conformation in peptides. | researchgate.netnih.govnih.gov |

Alkyl and Heteroatom-Substituted Derivatives

The synthesis of alkyl and other heteroatom-substituted methanoprolines allows for a systematic investigation of how steric bulk and electronic properties influence conformation and function. A versatile synthetic approach utilizes the addition of hydrogen cyanide to imines derived from 3-(chloromethyl)cyclobutanone, which then undergo ring closure to form 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles. researchgate.netacs.orgacs.org This method has been used to create a series of N-alkyl derivatives of methanoproline. acs.org

Studies comparing the effects of different substituents have yielded significant insights. For instance, pKa studies on 4-substituted methanoprolines revealed a negligible electronic effect from a 4-methyl group, in stark contrast to the strong effect observed with a 4-fluoro substituent. researchgate.net This demonstrates that while alkyl groups primarily introduce steric effects, heteroatoms can exert powerful electronic control over the molecule's properties. nih.gov The incorporation of α-methylproline (αMep) is a popular choice as it restricts the ϕ-ψ space and promotes a trans amide conformation with minimal impact on hydrophobicity compared to unsubstituted proline. nih.gov

Table 2: Examples of Alkyl and Heteroatom-Substituted Methanoprolines

| Derivative Type | Synthetic Approach | Key Findings | Reference(s) |

|---|---|---|---|

| N-Alkyl Methanoprolines | Addition-intramolecular substitution sequence | Provides a series of derivatives for studying N-substituent effects. | acs.org |

| 4-Methyl Methanoproline | [2+2] photocycloaddition | Exhibits negligible electronic effect on pKa compared to 4-fluoro analogue. | researchgate.net |

Bridged Systems Beyond Methanoproline (e.g., Ethano-prolines)

To further explore the impact of conformational constraint, researchers have synthesized homologues of methanoproline with different bridge sizes. These "ethano-prolines" and related structures provide a library of rigid bicyclic amino acids that systematically vary the torsional angles of the peptide backbone. researchgate.net

A stereoselective synthesis for 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (an ethano-bridged analogue) and 6-azabicyclo[3.2.1]octane-5-carboxylic acid has been reported. researchgate.net This five-step synthesis starts from the corresponding 2-cycloalken-1-ones and allows for the preparation of a set of conformationally constrained proline analogues. researchgate.net Such libraries are invaluable for designing peptidomimetics, as they allow for a controlled investigation into how specific backbone geometries affect interaction with biological targets. researchgate.net

Probing Stereoelectronic Effects through Structural Modification

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are critical in determining the conformational preferences of proline and its analogues. wikipedia.orgresearchgate.net In substituted prolines, the interplay between the electronegativity of a substituent and its stereochemical position can enforce specific backbone and side-chain geometries. nih.govnih.gov

The rigid framework of methanoproline analogues is particularly well-suited for isolating and studying these through-bond electronic effects, as the impact on side-chain conformation is minimized. researchgate.net The introduction of an electron-withdrawing group, such as a fluorine atom, at the C4 position of the proline ring has been shown to have a substantial impact on the cis-trans isomerization of the preceding peptide bond. nih.gov An electron-withdrawing substituent in the 4R position stabilizes the extended polyproline II (PPII) helix, which features all trans peptide bonds. nih.govnih.gov This effect is attributed to the substituent's influence on the puckering of the pyrrolidine (B122466) ring and favorable orbital overlaps. nih.gov Conversely, a 4S substituent can favor the more compact polyproline I (PPI) helix. nih.gov

The "proline editing" technique, where hydroxyproline (B1673980) incorporated into a peptide is chemically modified post-synthesis, has enabled the creation of a vast library of 4-substituted prolines to systematically probe these effects. nih.gov This method allows for direct comparison of steric versus stereoelectronic influences on peptide conformation within the same peptide sequence. nih.gov

Novel Ring Systems and Spirocyclic Analogues

Expanding the structural diversity of proline analogues beyond simple substitutions has led to the development of novel ring systems and spirocyclic derivatives. digitellinc.comresearchgate.netnih.gov These modifications aim to explore new regions of chemical space and introduce more pronounced three-dimensional features, a concept often termed "escaping from flatland" in drug design. iris-biotech.de

Spirocyclic proline derivatives, where a second ring shares a single carbon atom with the proline ring, are of particular interest. digitellinc.com Scalable synthetic strategies have been developed to produce α- and β-prolines bearing spirocyclic units at the 3, 4, or 5 positions. digitellinc.com These syntheses often start from accessible ketones, esters, or nitriles. digitellinc.com The resulting spirocyclic amino acids can be protected (e.g., with Boc or Fmoc groups) for use in peptide synthesis. chemimpex.comdigitellinc.com These novel scaffolds can act as structural modifiers to improve the selectivity, metabolic stability, and pharmacokinetic profiles of peptide-based drug candidates. digitellinc.commdpi.com The creation of these unique, rigid frameworks continues to be a promising strategy in medicinal chemistry for generating molecules with novel biological activities. researchgate.netrsc.org

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Fmoc-(R,S)-3,4-cis-methanoproline | |

| 2,4-Methanoproline | |

| 3-(Chloromethyl)cyclobutanone | |

| 2-Alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile | |

| 4-Fluoro-2,4-methanoproline | |

| Methyl 2-fluoroacrylate | |

| 4-Methyl-2,4-methanoproline | |

| α-Methylproline | |

| 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid | |

| 6-Azabicyclo[3.2.1]octane-5-carboxylic acid |

Advanced Research Applications and Future Perspectives

Development of Probes for Structural Biology Studies (e.g., 19F NMR labels)

The incorporation of fluorine-19 (¹⁹F) into amino acids has become a powerful strategy in structural biology, primarily for nuclear magnetic resonance (NMR) studies. d-nb.infoucl.ac.uk The ¹⁹F nucleus boasts several advantages, including its 100% natural abundance, high gyromagnetic ratio (close to that of protons), and the absence of a natural background signal in biological systems. d-nb.infonih.gov These features translate to high sensitivity and the ability to perform measurements quickly, even with low concentrations of the labeled molecule. d-nb.info

Fmoc-protected methanoproline derivatives, particularly those functionalized with fluorine, are emerging as promising probes. rsc.org The rigid methanoproline scaffold provides a constrained environment for the ¹⁹F label, which can provide precise information about the local environment and dynamics of a peptide or protein. rsc.org For instance, in solid-state ¹⁹F-NMR, these labeled amino acids can be used to study the alignment, oligomerization state, and mobility of peptides within model or native cell membranes. d-nb.info The introduction of a trifluoromethyl (CF₃) group is particularly advantageous as it carries three ¹⁹F spins per residue, enabling the use of strong homonuclear F-F dipolar coupling as a structural restraint. scispace.com

Application in Organocatalysis and Asymmetric Synthesis

Proline and its derivatives are well-established organocatalysts, particularly in promoting asymmetric aldol (B89426) reactions. nih.gov The unique secondary amine of proline plays a crucial role in these transformations. While the direct application of Fmoc-(R,S)-3,4-cis-methanoproline in organocatalysis is not extensively documented in the provided search results, the broader context of proline-functionalized materials suggests a potential avenue for its use. For instance, proline has been successfully immobilized on magnetic nanoparticles to create highly efficient and recyclable catalysts for aldol reactions in aqueous media. nih.gov

In the field of asymmetric synthesis, chiral building blocks are essential for the construction of enantiomerically pure molecules. The rigid framework of methanoproline makes it an attractive scaffold for inducing stereoselectivity. Methodologies for the asymmetric synthesis of related compounds, such as N-Fmoc-(S)-7-aza-tryptophan, have been developed using chiral nickel(II) complexes of glycine (B1666218) Schiff bases, achieving excellent diastereoselectivity. researchgate.net Similar strategies could potentially be adapted for the stereocontrolled synthesis of specific isomers of Fmoc-3,4-cis-methanoproline, which would be highly valuable for various applications.

Mechanistic Studies of Enzyme Inhibition and Substrate Recognition

The conformationally restricted nature of this compound makes it a valuable tool for probing the mechanisms of enzyme inhibition and substrate recognition. chemimpex.com By incorporating this rigid amino acid into peptide sequences, researchers can investigate the conformational requirements for binding to a specific enzyme or receptor. chemimpex.com This approach can help to elucidate the bioactive conformation of a peptide ligand and guide the design of more potent and selective inhibitors.

The cis-configuration of the methano bridge in this compound imposes a specific bend in the peptide backbone, which can mimic or stabilize a particular secondary structure, such as a β-turn. This can be particularly useful in studying protein-protein interactions that are mediated by such structural motifs. Proline-rich regions are often found in disordered protein segments that are crucial for molecular recognition events. nih.gov The use of constrained proline analogs like methanoproline can help to dissect the role of conformation in these interactions.

Emerging Methodologies for Methanoproline Synthesis and Functionalization

Several synthetic routes to the 2,4-methanoproline scaffold have been developed. acs.orgresearchgate.net One common strategy involves an intramolecular light-induced [2+2] cycloaddition of a suitable diene. acs.org Another approach utilizes an intramolecular nucleophilic substitution of a cyclobutane (B1203170) derivative. acs.org More recent methods have focused on improving the efficiency and stereoselectivity of these syntheses. For example, a five-step synthesis starting from allyl benzyl (B1604629) ether has been reported, with an intramolecular nucleophilic substitution as the key step for forming the bicyclic skeleton. researchgate.net

Researchers have also developed methods for the synthesis of functionalized methanoproline analogs. researchgate.net This includes the synthesis of 4-fluoro-2,4-methanoproline via a photochemical cyclization. researchgate.net Furthermore, diastereoselective methods for producing highly functionalized proline derivatives have been achieved through copper(I)-catalyzed reactions. mdpi.com These emerging synthetic methodologies are expanding the toolbox for creating novel methanoproline-based building blocks with diverse properties for various research applications.

Computational Design of Next-Generation Constrained Amino Acids

Computational protein design has become an indispensable tool for creating novel proteins and peptides with desired functions. nih.govyoutube.com These methods can be used to design peptides that self-assemble into specific nanostructures, such as nanocages, and to design proteins with novel binding capabilities. rsc.orgmdpi.com

The computational design of next-generation constrained amino acids, including methanoproline analogs, holds immense promise. By using computational models, researchers can predict the conformational effects of different substitutions on the methanoproline scaffold and design new analogs with tailored properties. nih.gov For example, computational methods can be used to design constrained amino acids that stabilize specific secondary structures or that present functional groups in a precise orientation for optimal interaction with a biological target. nih.gov

The integration of computational design with high-throughput experimental methods allows for rapid "design-test-analyze" cycles, accelerating the development of new and improved constrained amino acids. youtube.com This approach will be crucial for designing next-generation methanoproline derivatives with enhanced stability, specific conformational biases, and novel functionalities for a wide range of applications in chemistry, biology, and materials science.

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-(R,S)-3,4-cis-methanoproline, and what critical parameters influence yield?

this compound is typically synthesized via Fmoc solid-phase peptide synthesis (SPPS) protocols. Key parameters include:

- Protection/deprotection cycles : Use of base-sensitive reagents (e.g., piperidine) to remove the Fmoc group while preserving the methanoproline ring .

- Coupling efficiency : Activation with HBTU or HATU in the presence of DIEA to ensure complete amide bond formation .

- Solvent selection : DMF or NMP for solubility, with strict anhydrous conditions to prevent side reactions .

- Temperature control : Room temperature to avoid degradation of the methanoproline scaffold .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at -20°C in a desiccator to prevent moisture absorption and hydrolysis of the Fmoc group .

- Handling : Use inert atmospheres (argon/nitrogen) during weighing to avoid oxidation. Gloves and protective eyewear are mandatory due to potential skin/eye irritation .

- Solubility : Pre-dissolve in DMF or DCM for SPPS; avoid aqueous buffers unless explicitly tested for compatibility .

Q. What analytical methods are recommended for confirming the identity and purity of this compound?

- HPLC : Reverse-phase C18 columns with UV detection at 265–280 nm (Fmoc absorption) to assess purity (>98% required for peptide synthesis) .

- NMR : and NMR to verify the methanoproline ring structure and Fmoc protection .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 349.4 g/mol for this compound) .

Advanced Research Questions

Q. How does the 3,4-cis-methanoproline scaffold influence peptide secondary structure compared to natural proline?

The methanoproline ring introduces restricted conformational flexibility , favoring:

- Cis-peptide bonds : Stabilizes β-turn and polyproline II (PPII) helices, unlike natural proline’s trans preference .

- Hydrophobic interactions : The bicyclic structure enhances hydrophobic packing in folded peptides, as shown in CD spectroscopy studies of model peptides .

- Aggregation resistance : Reduces β-sheet formation, making it useful in amyloid-prone sequences .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

Discrepancies arise from solvent polarity and substituent effects. Methodological approaches include:

- Solvent screening : Test DMF, DCM, THF, and acetic acid/water mixtures to identify optimal conditions .

- Derivatization : Introduce polar groups (e.g., hydroxyl or Boc-protected amines) to improve aqueous solubility .

- Dynamic light scattering (DLS) : Monitor aggregation in real-time to adjust solvent systems .

Q. How can researchers mitigate side reactions during this compound incorporation into peptides?

Common issues include Fmoc cleavage inefficiency and methanoproline racemization . Solutions involve:

- Deprotection optimization : Use 20% piperidine in DMF with 0.1 M HOBt to suppress base-induced racemization .

- Coupling additives : Oxyma Pure or COMU to enhance coupling efficiency and reduce epimerization .

- Low-temperature synthesis : Perform couplings at 4°C for sterically hindered residues .

Q. What advanced techniques characterize the conformational effects of this compound in peptide design?

- Circular dichroism (CD) : Detect PPII helices and β-turns in model peptides .

- X-ray crystallography : Resolve methanoproline-induced structural constraints in crystalline peptides .

- Molecular dynamics (MD) simulations : Predict conformational stability over nanoseconds to microseconds .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.